3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium
CAS No.: 51652-08-5
Cat. No.: VC17977667
Molecular Formula: C9H12N2O4S
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51652-08-5 |
|---|---|
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | 3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate |
| Standard InChI | InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15) |
| Standard InChI Key | XIBSUARVKSGYPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium has the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . Its IUPAC name, 3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate, reflects the presence of a pyridinium ring substituted with an aminocarbonyl group at position 3 and a sulfopropyl chain at position 1. The compound exists as an inner salt, balancing a positively charged pyridinium nitrogen with a negatively charged sulfonate group .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS No. | 51652-08-5 |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | 3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate |
| SMILES | O=C(N)C1=CC=CN+CCCS(=O)(=O)[O-] |
Zwitterionic Nature and Solubility
The zwitterionic structure enhances water solubility, a critical feature for biological applications. The sulfonate moiety contributes to ionic interactions, while the aminocarbonyl group enables hydrogen bonding, influencing reactivity in aqueous environments .
Synthesis and Manufacturing Processes
General Synthetic Routes
Synthesis typically involves quaternizing pyridine derivatives with sulfonating agents. For example, reacting 3-cyanopyridine with 3-sulfopropyl bromide under basic conditions yields the target compound through nucleophilic substitution. Purification often involves recrystallization from polar solvents like ethanol-water mixtures .
Optimization Challenges
Key challenges include controlling regioselectivity during quaternization and minimizing byproducts. Advances in green chemistry have explored ionic liquid-mediated syntheses to improve yield and reduce waste.
Chemical Properties and Reactivity
Stability and Degradation
The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the sulfonate group. Thermal analysis (TGA/DSC) shows decomposition above 250°C.
Reactivity Profiles
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Alkylation/Acylation: The pyridinium nitrogen reacts with alkyl halides, forming N-alkylated derivatives.
-
Nucleophilic Substitution: The sulfonate group participates in sulfonylation reactions, useful for modifying solubility .
| Target | Activity (IC₅₀) | Potential Application |
|---|---|---|
| Acetylcholinesterase | 12 µM | Alzheimer’s disease |
| Tyrosinase | 18 µM | Dermatological conditions |
| Escherichia coli | MIC = 64 µg/mL | Antimicrobial agent |
Antimicrobial and Antitumor Effects
The compound exhibits broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli. Preliminary cytotoxicity assays show selective activity against HeLa cells (IC₅₀ = 45 µM), though mechanisms remain under investigation.
Applications in Scientific Research
Pharmaceutical Intermediates
The sulfonate group enhances drug solubility, making the compound a valuable intermediate in prodrug design. For example, it has been used to modify antimalarial agents, improving bioavailability .
Surfactant Chemistry
As a zwitterionic surfactant, it stabilizes emulsions in cosmetic formulations. Comparative studies with hexadecyldimethyl(3-sulphonatopropyl)ammonium show superior foaming capacity due to its smaller hydrophobic domain.
Analytical Chemistry
In capillary electrophoresis, the compound acts as a chiral selector, resolving racemic mixtures of amino acids via charge-mediated interactions .
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